molecular formula C14H20N2O2 B15189133 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt CAS No. 83483-13-0

2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt

Cat. No.: B15189133
CAS No.: 83483-13-0
M. Wt: 248.32 g/mol
InChI Key: ZYJLKUKFXQXQLU-UHFFFAOYSA-N
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Description

2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylhydrazinium moiety, and a hydroxybutenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-1,1-dimethylhydrazinium: Similar structure but lacks the hydroxybutenyl side chain.

    1-Benzoyl-2,2-dimethylhydrazinium: Similar structure but with different substitution patterns on the hydrazinium moiety.

    2-Hydroxy-2-methyl-3-butenylhydrazinium: Lacks the benzoyl group, focusing on the hydroxybutenyl side chain.

Uniqueness

The uniqueness of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less functionalized analogs.

Properties

CAS No.

83483-13-0

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[benzamido(dimethyl)azaniumyl]-2-methylbut-3-en-2-olate

InChI

InChI=1S/C14H20N2O2/c1-5-14(2,18)11-16(3,4)15-13(17)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3,(H,15,17)

InChI Key

ZYJLKUKFXQXQLU-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](C)(C)NC(=O)C1=CC=CC=C1)(C=C)[O-]

Origin of Product

United States

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